Cas no 171866-72-1 ((2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid)

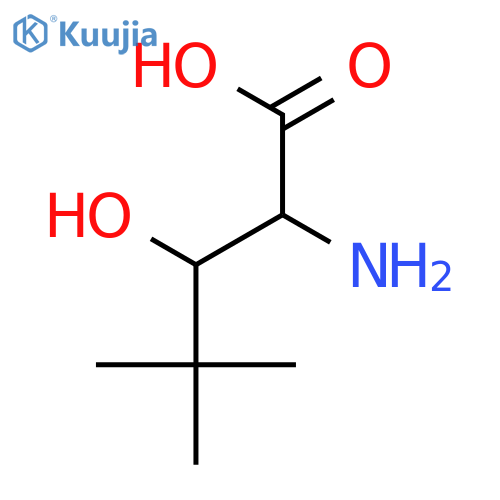

171866-72-1 structure

商品名:(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid

(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid

- (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid

- L-Leucine, 3-hydroxy-4-methyl-, threo-

- D-β-t-butylserine

- 3-tert-Butyl-L-serine

- L-Β-T-BUTYLSERINE

- (2S)-2-AMino-3-hydroxy-4,4-diMethylpentanoic acid

- L-Leucine,3-hydroxy-4-methyl-,threo

- D-beta-t-butylSerine

- L-Leucine,3-hydroxy-4-methyl-, (3R)- (9CI)

- L-Leucine, 3-hydroxy-4-methyl-, (3R)-

- (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoicacid

- 50730-83-1

- SCHEMBL15329138

- DREONSBNBZFXLW-WHFBIAKZSA-N

- (2S*,3R*)-2-amino-3-hydroxy-4,4-dimethyl-pentanoic acid

- DTXSID101288129

- AKOS006276656

- 171866-72-1

- FD10132

-

- MDL: MFCD03095697

- インチ: 1S/C7H15NO3/c1-7(2,3)5(9)4(8)6(10)11/h4-5,9H,8H2,1-3H3,(H,10,11)/t4-,5?/m0/s1

- InChIKey: DREONSBNBZFXLW-UHFFFAOYSA-N

- ほほえんだ: NC(C(O)C(C)(C)C)C(O)=O

計算された属性

- せいみつぶんしりょう: 161.10500

- どういたいしつりょう: 161.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.6Ų

- 疎水性パラメータ計算基準値(XlogP): -1.6

じっけんとくせい

- PSA: 83.55000

- LogP: 0.50560

(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D541828-1g |

(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid |

171866-72-1 | 95% | 1g |

$410 | 2024-08-03 | |

| Chemenu | CM220531-1g |

(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid |

171866-72-1 | 95% | 1g |

$1019 | 2023-02-18 | |

| TRC | A610390-10mg |

(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid |

171866-72-1 | 10mg |

$ 201.00 | 2023-04-19 | ||

| TRC | A610390-250mg |

(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid |

171866-72-1 | 250mg |

$ 3000.00 | 2023-09-08 | ||

| eNovation Chemicals LLC | D541828-1g |

(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid |

171866-72-1 | 95% | 1g |

$410 | 2025-02-21 | |

| TRC | A610390-10 mg |

(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid |

171866-72-1 | 10mg |

$ 165.00 | 2022-06-08 | ||

| TRC | A610390-50mg |

(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid |

171866-72-1 | 50mg |

$ 913.00 | 2023-04-19 | ||

| TRC | A610390-100mg |

(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid |

171866-72-1 | 100mg |

$ 1568.00 | 2023-04-19 | ||

| A2B Chem LLC | AD68231-1g |

(2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid |

171866-72-1 | 98% | 1g |

$1200.00 | 2024-04-20 | |

| Chemenu | CM220531-1g |

(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid |

171866-72-1 | 95% | 1g |

$1019 | 2021-06-09 |

(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

171866-72-1 ((2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid) 関連製品

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量